![molecular formula C15H14BNO4S B120717 N-(p-Toluenesulfonyl)indole-3-boronic acid CAS No. 149108-61-2](/img/structure/B120717.png)
N-(p-Toluenesulfonyl)indole-3-boronic acid
Overview
Description
N-(p-Toluenesulfonyl)indole-3-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals. The addition of a boronic acid group to the indole structure enhances its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the reaction of indole with HBpin (pinacolborane) in the presence of a base such as triethylamine, which facilitates the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(p-Toluenesulfonyl)indole-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
Organic Synthesis
One of the primary applications of N-(p-Toluenesulfonyl)indole-3-boronic acid is in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This method allows for the formation of carbon-carbon bonds, which is crucial in constructing complex organic molecules. The compound serves as a versatile building block for synthesizing biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Key Reactions:
- Oxidation: The boronic acid group can be oxidized to yield corresponding alcohols or ketones.
- Reduction: It can undergo reduction to convert the boronic acid group into a hydroxyl group.
- Substitution: Participates in substitution reactions, especially in Suzuki-Miyaura coupling with palladium catalysts .
Medicinal Chemistry
This compound has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Research indicates that this compound may interact with various biological macromolecules, making it a candidate for drug development .
Case Studies:
- Studies have shown that indole derivatives can inhibit specific kinases involved in cancer progression.
- The compound's interactions with enzymes and receptors suggest potential therapeutic applications in treating diseases like cancer and inflammation .
Materials Science
In materials science, this compound is utilized in synthesizing advanced materials and fine chemicals. Its unique properties allow it to contribute to the development of new materials with specific characteristics tailored for various applications. For instance, it can be used to create polymers or other materials with enhanced functionality due to its reactivity as a boronic acid .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Indole-3-boronic Acid | Indole structure with a boronic acid group | Known for its role in Suzuki coupling |
p-Toluenesulfonyl-Boronic Acid | Boronic acid attached to p-toluenesulfonyl | Primarily used as a reagent in organic synthesis |
N-(p-Toluenesulfonyl)phenylboronic Acid | Similar sulfonyl group but attached to phenyl | Exhibits different reactivity patterns |
This compound stands out due to its dual functionality as both a boronic acid and an indole derivative, offering unique reactivity that may not be present in other similar compounds .
Mechanism of Action
The mechanism of action of N-(p-Toluenesulfonyl)indole-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The indole moiety contributes to the compound’s biological activity by interacting with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-boronic acid: Lacks the p-toluenesulfonyl group, making it less versatile in certain synthetic applications.
N-(p-Toluenesulfonyl)indole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Indole-3-acetic acid: A plant hormone with different biological activities and applications compared to N-(p-Toluenesulfonyl)indole-3-boronic acid.
Uniqueness
This compound is unique due to the presence of both the boronic acid and p-toluenesulfonyl groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(p-Toluenesulfonyl)indole-3-boronic acid is a compound that integrates a boronic acid functionality with an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a boronic acid group attached to an indole moiety, which is known for its role in various biological processes. The presence of the p-toluenesulfonyl group enhances the compound's reactivity and solubility, making it a versatile candidate for biological applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly relevant for protease inhibitors.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
- Anticancer Activity : Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of signaling pathways.
Anticancer Properties
This compound has demonstrated significant anticancer activity in vitro. For instance, studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. The compound's IC50 values suggest potent activity against these cells while maintaining low toxicity towards healthy cells .
Antimicrobial Activity
Research indicates that boronic acids possess antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a recent study, this compound was tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations as low as 18.76 µg/mL. Further mechanistic studies revealed that the compound induces apoptosis via the activation of caspases and the disruption of mitochondrial membrane potential .
Applications in Medicinal Chemistry
This compound serves as a crucial building block in organic synthesis, particularly for developing new therapeutic agents. Its ability to participate in Suzuki-Miyaura coupling reactions allows for the construction of complex molecular architectures that are essential in drug discovery .
Additionally, its unique properties make it suitable for further modifications aimed at enhancing selectivity and potency against specific biological targets.
Properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADMCCFJOAXDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397427 | |
Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149108-61-2 | |
Record name | N-(p-Toluenesulfonyl)indole-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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